Kanamycin C (CAS 2280-32-2) is a minor aminoglycoside component of the kanamycin complex produced by Streptomyces kanamyceticus. Structurally, it is a 4,6-disubstituted 2-deoxystreptamine characterized by the presence of a D-glucosamine (2-amino-2-deoxy-D-glucose) moiety at the C4 position, distinguishing it from the more abundant Kanamycin A (which contains 6-amino-6-deoxy-D-glucose) [1]. In procurement and laboratory workflows, Kanamycin C is rarely utilized as a broad-spectrum antibiotic due to its lower potency; instead, it is highly valued as a specialized biosynthetic precursor, a structural reference standard for structure-activity relationship (SAR) mapping, and a specific probe for investigating the regiospecificity of aminoglycoside-modifying enzymes (AMEs) [2].
Substituting Kanamycin C with the readily available Kanamycin A, Kanamycin B, or crude kanamycin sulfate complexes fundamentally compromises structural and enzymatic assays. The critical differentiator is the substitution pattern on Ring I: Kanamycin C possesses a 6'-hydroxyl and a 2'-amino group, whereas Kanamycin A has a 6'-amino/2'-hydroxyl pattern and Kanamycin B has a 2',6'-diamino pattern. This specific 6'-hydroxyl configuration renders Kanamycin C incapable of being N-acetylated by widespread AAC(6') resistance enzymes, making it non-interchangeable for AME kinetic assays or crystallographic binding studies[1]. Furthermore, in combinatorial biosynthesis, Kanamycin C serves as a distinct branch-point intermediate; utilizing Kanamycin A or B will bypass or disrupt the targeted parallel pathway mapping [2].
Kanamycin A vs. C
Different amino sugar position alters enzyme substrate specificity and resistance profile
Kanamycin B vs. C
2,6-diamino sugar in B vs. 2-amino sugar in C leads to divergent AAC(6') susceptibility
Generic kanamycin complex
Mixtures cannot ensure unique substrate properties; verified identity of Kanamycin C is essential
In cell-free translation assays utilizing bacterial ribosomes, Kanamycin C demonstrates significantly lower inhibitory potency compared to its in-class counterparts. Kanamycin C exhibits an IC50 of 0.27 μg/mL, which is 9-fold higher (less active) than both Kanamycin A and Kanamycin B (IC50 = 0.03 μg/mL). This quantitative drop in antiribosomal activity isolates the energetic contribution of the 6'-amino group (present in A and B, absent in C) to decoding A-site binding[1].
| Evidence Dimension | Bacterial Ribosome Inhibition (IC50) |
| Target Compound Data | 0.27 μg/mL (Kanamycin C) |
| Comparator Or Baseline | 0.03 μg/mL (Kanamycin A and Kanamycin B) |
| Quantified Difference | 9-fold reduction in antiribosomal activity |
| Conditions | Cell-free bacterial translation assay |
Procuring pure Kanamycin C is essential for SAR studies requiring a precise baseline to quantify the binding energetics of the 6'-amino group in ribosomal decoding.
Kanamycin C is uniquely suited for mapping the active site of AAC(6') enzymes due to its 6'-hydroxyl group. Unlike Kanamycin A and B, which possess a 6'-amino group and are rapidly N-acetylated by AAC(6')-Ib, Kanamycin C binds the enzyme without undergoing the standard 6'-N-acetylation, acting as a high-fidelity structural analog. Crystallographic studies (e.g., PDB: 1V0C) utilize Kanamycin C to capture the enzyme-substrate complex at 2.20 Å resolution, demonstrating that the 6'-OH is positioned directly adjacent to the catalytic Asp115 residue [1].
| Evidence Dimension | Substrate reactivity with AAC(6')-Ib |
| Target Compound Data | Binds active site (6'-OH) without standard N-acetylation |
| Comparator Or Baseline | Kanamycin A and B (6'-NH2) are rapidly N-acetylated |
| Quantified Difference | Qualitative shift from reactive substrate to stable binding analog |
| Conditions | Enzymatic assays and X-ray crystallography (2.20 Å resolution) |
This structural distinction makes Kanamycin C an irreplaceable reagent for crystallographers and enzymologists characterizing AAC(6') resistance mechanisms.
In the engineered biosynthesis of aminoglycosides, Kanamycin C acts as a critical branch-point intermediate. Heterologous expression studies in Streptomyces venezuelae demonstrate that the glycosyltransferase KanE (or KanM2) specifically utilizes UDP-D-glucosamine to convert paromamine into Kanamycin C. This parallel pathway is distinct from the route producing Kanamycin B (which uses UDP-neosamine). Supplementing cell-free extracts with Kanamycin C allows the direct downstream enzymatic conversion into Kanamycin A via KanI and KacL, bypassing earlier pathway bottlenecks [1].
| Evidence Dimension | Biosynthetic pathway flux and intermediate utilization |
| Target Compound Data | Direct precursor for KanI/KacL-mediated conversion to Kanamycin A |
| Comparator Or Baseline | Paromamine (upstream precursor) or Kanamycin B (parallel pathway intermediate) |
| Quantified Difference | Enables specific isolation of the KanI/KacL enzymatic step |
| Conditions | In vitro cell-free extract (CFE) reactions and heterologous expression |
For metabolic engineers, procuring Kanamycin C allows the targeted bypass of upstream glycosyltransferase steps to isolate and optimize late-stage aminoglycoside biosynthesis.
Because Kanamycin C possesses a 6'-hydroxyl group rather than the 6'-amino group found in Kanamycin A and B, it is highly resistant to N-acetylation by AAC(6') enzymes. This makes it an ideal, stable substrate analog for X-ray crystallography and kinetic mapping of aminoglycoside-modifying enzymes, allowing researchers to capture intact enzyme-ligand complexes without rapid turnover [1].
Kanamycin C is a critical branch-point intermediate in the parallel biosynthetic pathways of kanamycins. Industrial and academic metabolic engineers procure Kanamycin C to supplement cell-free extracts or engineered Streptomyces cultures, specifically isolating the activity of late-stage enzymes like KanI and KacL to synthesize novel, semi-synthetic aminoglycoside derivatives [2].
With a quantified 9-fold reduction in ribosomal A-site binding affinity compared to Kanamycin A, Kanamycin C serves as a precise negative-control or baseline comparator in SAR assays. It is utilized by medicinal chemists to isolate the thermodynamic contribution of the 6'-amino group when designing next-generation, resistance-evading antibiotics [3].